甲拌磷

描述

Mevinphos is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor . It is used to control insects in a wide range of crops and is most commonly used for the control of chewing and sucking insects, as well as spider mites .

Molecular Structure Analysis

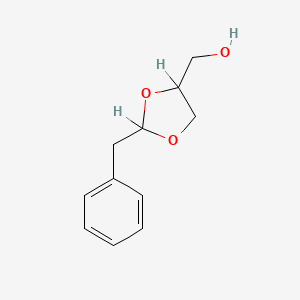

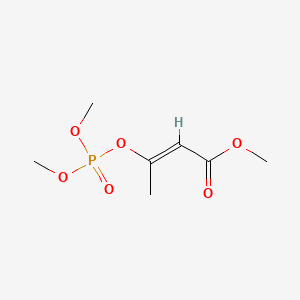

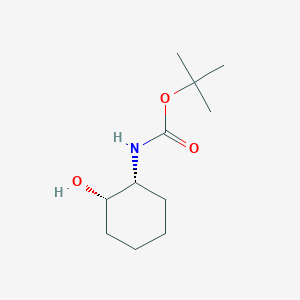

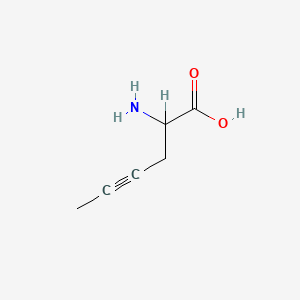

The molecular formula of Mevinphos is C7H13O6P . Its molecular weight is 224.15 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Mevinphos can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione .

Physical and Chemical Properties Analysis

Mevinphos is a pale-yellow to orange liquid . It has a density of 1.25 g/cm3 at 20℃, a melting point of 13.95℃, and a boiling point of 115-117℃ at 2 Torr . It is miscible with water, acetone, benzene, carbon tetrachloride, chloroform, ethanol, isopropanol, methanol, toluene, and xylene .

科学研究应用

增强药物开发中的溶解度

熔融挤出 (ME) 技术已被确定为难溶药物或化学品药物开发过程中的一种重要方法。该应用包括溶解度增强、掩味和缓释药物,重点是生成无定形分散体以提高活性药物成分 (API) 的生物利用度。研究表明,将 ME 与药物共晶和喷雾干燥等技术相结合可以优化表现出特定理化特性的 API 的制剂,可能适用于甲拌磷等物质 (Shah 等人,2013)。

用于热转化的新型材料

材料科学的进步为低温热量的吸附转化提供多种新型多孔固体,可能适用于生物资源的增值利用。金属铝磷酸盐和金属有机骨架 (MOF) 等材料在能量储存和转化方面展示了有希望的应用,表明甲拌磷在为吸附热转化技术开发吸附剂中发挥作用 (Aristov,2013)。

生物资源增值中的电技术

在电技术中应用中度电场 (MEF) 为生物资源的增值利用提供了一条有希望的途径。MEF 以其能源效率和电穿孔效应而闻名,可以增强从生物来源提取化合物,表明甲拌磷等化合物在更广泛的应用范围中具有功能化的潜力 (Rocha 等人,2018)。

食品分析中的微芯片电泳

微芯片电泳 (ME) 是一项利用电动力学的技术,已越来越多地应用于食品分析,探索重金属和微生物等新分析物。ME 与其他微纳米技术的集成可能会彻底改变食品的认证、食品欺诈的检测和食品质量的监测,表明研究甲拌磷残留或其对食品安全影响的潜在领域 (Martin 等人,2012)。

与海洋哺乳动物一起探索海洋

MEOP 联盟利用配备生物记录设备的海洋哺乳动物在难以取样的极地地区收集海洋数据。这种创新方法填补了对地球气候系统理解中的数据空白,通过监测海洋生态系统中的污染物,展示了甲拌磷研究的间接应用 (Treasure 等人,2017)。

作用机制

Target of Action

Mevinphos is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve signal transmission, playing a crucial role in terminating nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Mevinphos acts as an acetylcholinesterase inhibitor . By binding to AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Mevinphos is the cholinergic pathway . The overstimulation of this pathway due to the inhibition of AChE can lead to a range of symptoms, from tremors and convulsions to respiratory failure in severe cases .

Pharmacokinetics

Mevinphos is known to be readily soluble in water and volatile . It undergoes slow aquatic hydrolysis and rapidly degrades in soil . Approximately 94% of an orally administered dose to rats was absorbed . Dermal absorption of Mevinphos in the rat was approximately 16.8% of the applied dose .

Result of Action

The molecular and cellular effects of Mevinphos’s action primarily revolve around its inhibitory effect on AChE. This inhibition leads to an overstimulation of the nervous system, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and even death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Mevinphos. It is potentially mobile in soils due to its high solubility in water and low soil partition coefficients . Its rapid degradation in the top 15 cm of soil prevents it from leaching further . It is extremely toxic to aquatic invertebrates, birds, and mammals . Therefore, the presence of these organisms and the physical characteristics of the environment can influence the impact and effectiveness of Mevinphos .

安全和危害

未来方向

生化分析

Biochemical Properties

Mevinphos acts as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase is crucial in its role as an insecticide. By inhibiting this enzyme, Mevinphos disrupts the normal functioning of the nervous system in insects, leading to their demise .

Cellular Effects

Mevinphos has been observed to induce various phenotypical abnormalities in zebrafish, such as diminished eyes and head sizes, shortened body length, loss of swim bladder, and increased pericardiac edema . It also triggers inflammation and apoptosis in zebrafish larvae .

Molecular Mechanism

The molecular mechanism of Mevinphos primarily involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerves and muscles.

Temporal Effects in Laboratory Settings

Mevinphos is known to dissipate rapidly in the terrestrial environment . In laboratory settings, it has been observed that the effects of Mevinphos change over time. For instance, exposure to Mevinphos triggered inflammation, apoptosis, and DNA fragmentation in zebrafish larvae .

Dosage Effects in Animal Models

The effects of Mevinphos vary with different dosages in animal models. For instance, in rats, the oral median lethal dose (LD50) is 2.2 mg/kg . In another study, it was found that no performance deficits or overt somatic signs of poisoning were present at Mevinphos doses of 0.10 mg/kg or lower .

Metabolic Pathways

Mevinphos is involved in metabolic pathways that lead to the formation of methyl acetoacetate . This is a major degradation pathway and it occurs rapidly, leading to the binding of the compound to soil and mineralization to carbon dioxide .

Transport and Distribution

Mevinphos is potentially very mobile in soils because of its high solubility in water and low soil partition coefficients . Its rapid degradation in the top 15 cm of soil prevents it from being leached further .

属性

IUPAC Name |

methyl 3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032683 | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7786-34-7 | |

| Record name | Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

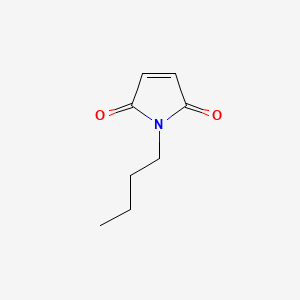

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione](/img/structure/B3423374.png)